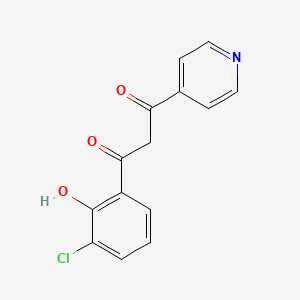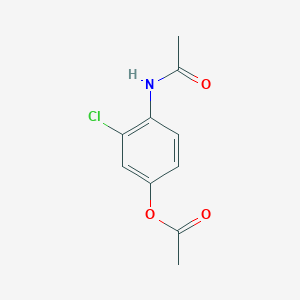![molecular formula C12H9N3O6 B14602357 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- CAS No. 59438-64-1](/img/structure/B14602357.png)
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[221]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is a bicyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- typically involves the reaction of cyclopentadiene with chloronitroso cyclohexane in ethanol. This reaction takes advantage of the proximate and restrained positioning of the nitrogen and oxygen units to form the desired bicyclic structure . The reaction conditions often include the use of ethanol as a solvent and may involve additional steps such as bis amidation to introduce functional groups capable of ion uptake .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen sites, using electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include epoxides from oxidation reactions and various substituted derivatives from electrophilic substitution reactions .
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studies on molecular recognition and binding.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the bicyclic structure provide sites for coordination with metal ions, facilitating ion uptake and transport . This property is particularly useful in the design of ionophores and other molecules that require selective ion binding and transport.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate: Used in the synthesis of ion uptake systems.
Uniqueness
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is unique due to its ability to form stable complexes with a variety of metal ions, making it highly valuable in the design of ionophores and other ion uptake systems. Its bicyclic structure with both nitrogen and oxygen atoms provides a versatile framework for various chemical modifications and applications .
Properties
CAS No. |
59438-64-1 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone |
InChI |
InChI=1S/C12H9N3O6/c16-12(13-8-1-2-11(6-8)21-13)7-3-9(14(17)18)5-10(4-7)15(19)20/h1-5,8,11H,6H2 |
InChI Key |
DEAMGFUQZARCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1ON2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
